molecular formula C10H21NO2Si B3381700 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one CAS No. 262864-21-1

4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one

Cat. No.: B3381700
CAS No.: 262864-21-1
M. Wt: 215.36 g/mol
InChI Key: BEVGOGJIDJYUNN-UHFFFAOYSA-N
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Description

4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one: is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a tert-butyldimethylsilyl group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds such as 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in synthetic glycobiology , suggesting that the compound may interact with biological macromolecules involved in carbohydrate metabolism.

Mode of Action

It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one might also interact with its targets in a similar manner, potentially leading to changes in the stereochemistry of the resulting compounds.

Biochemical Pathways

Given the potential role of this compound in synthetic glycobiology , it might be involved in the manipulation of carbohydrate metabolism pathways.

Result of Action

Based on the potential role of similar compounds in synthetic glycobiology , it can be hypothesized that the compound might lead to alterations in the structure of carbohydrates or carbohydrate-derived compounds.

Action Environment

It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, reacts rapidly with moisture, water, and protic solvents , suggesting that the presence of these substances in the environment might influence the action of this compound.

Safety and Hazards

Organosilicon compounds can be hazardous. They may cause eye damage and may be harmful to aquatic life . Always handle them with appropriate personal protective equipment and avoid release to the environment .

Future Directions

Organosilicon compounds continue to be of interest in organic synthesis due to their utility as protecting groups. Future research may focus on developing new synthetic methods and applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one typically involves the protection of the hydroxyl group of pyrrolidin-2-one with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is used as a protecting group for hydroxyl functionalities during multi-step organic syntheses . It helps in preventing unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule.

Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its role as a protecting group is crucial in the preparation of complex drug molecules, ensuring the integrity of sensitive functional groups during synthesis.

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Comparison with Similar Compounds

Uniqueness: 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is unique due to its pyrrolidin-2-one core, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and selectivity as a protecting group in organic synthesis.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVGOGJIDJYUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196272
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262864-21-1
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262864-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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